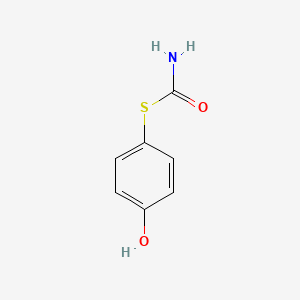
Thiocarbamic acid, p-hydroxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a thiocarbamate group attached to a p-hydroxyphenyl group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiocarbamic acid, p-hydroxyphenyl ester can be synthesized through the reaction of dithiocarbonic acid-O,S-diesters with primary or secondary amines in aqueous or alcoholic solution . Another method involves the reaction of monothiocarbonic acid-O-ester-chlorides with the corresponding amines . The reaction conditions typically range between 20°C and 120°C, and the process may involve the use of elementary sulfur .
Industrial Production Methods
In industrial settings, this compound is produced by reacting salts of dithiocarbonic acid-O-esters (xanthogenates) with primary or secondary aliphatic amines in the presence of elementary sulfur . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiocarbamic acid, p-hydroxyphenyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.
Substitution: The alkoxy group of the ester can be replaced by another group in substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong-acid catalyst.
Basic Hydrolysis (Saponification): Uses a base such as sodium hydroxide or potassium hydroxide to hydrolyze the ester, resulting in a carboxylate salt and an alcohol.
Major Products
Acidic Hydrolysis: Produces a carboxylic acid and an alcohol.
Basic Hydrolysis: Produces a carboxylate salt and an alcohol.
Scientific Research Applications
Thiocarbamic acid, p-hydroxyphenyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiocarbamic acid, p-hydroxyphenyl ester involves its interaction with molecular targets and pathways. For instance, in antioxidant applications, it may act by decomposing hydroperoxides and reducing peroxyl radicals . The specific molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Thiocarbamates: Compounds containing the thiocarbamate group, such as S-alkyl thiocarbamates.
Esters: General esters like ethyl acetate and methyl butyrate
Uniqueness
Thiocarbamic acid, p-hydroxyphenyl ester is unique due to its combination of a thiocarbamate group with a p-hydroxyphenyl group, which imparts specific chemical and physical properties that are valuable in various applications .
Properties
CAS No. |
63716-25-6 |
|---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
S-(4-hydroxyphenyl) carbamothioate |
InChI |
InChI=1S/C7H7NO2S/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4,9H,(H2,8,10) |
InChI Key |
CWDSCOFTWICACB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


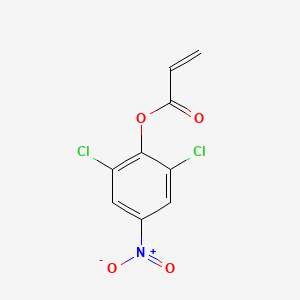
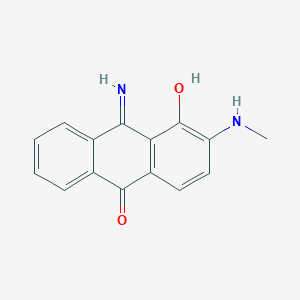
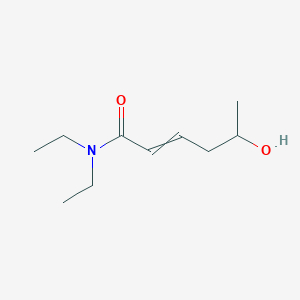

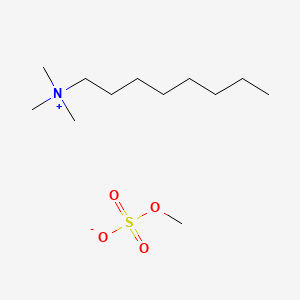

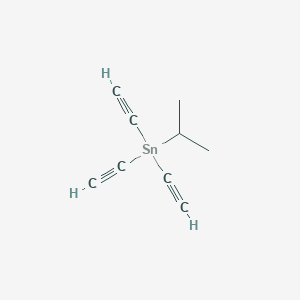
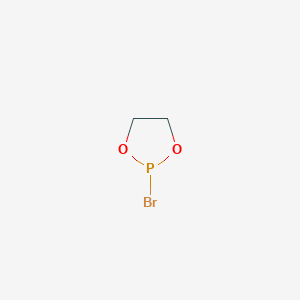
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)

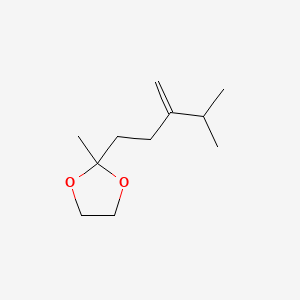
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)

